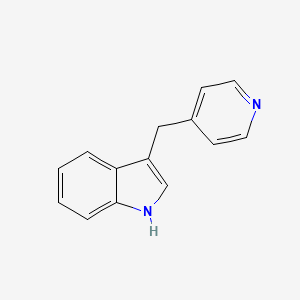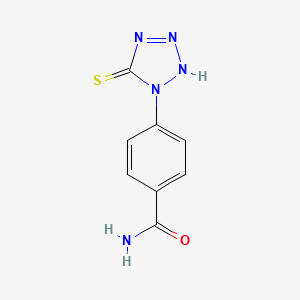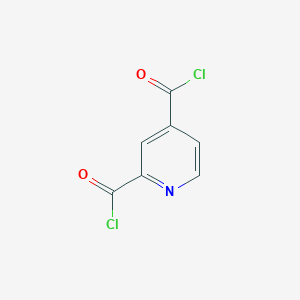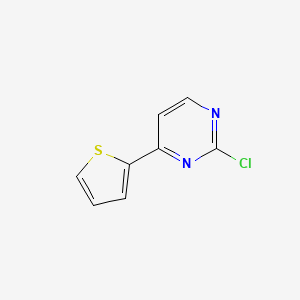
2-Cloro-4-(tiofeno-2-il)pirimidina
Descripción general
Descripción
2-Chloro-4-(thiophen-2-yl)pyrimidine, commonly referred to as CTP, is a heterocyclic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in water and is used in various synthetic processes. CTP is of particular interest due to its ability to form strong bonds with other molecules and its high reactivity. It is used in the synthesis of many organic compounds and has been widely studied for its potential applications in medicine and industry.
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Las pirimidinas, incluida la 2-Cloro-4-(tiofeno-2-il)pirimidina, se ha descubierto que exhiben efectos antiinflamatorios. Estos efectos se atribuyen a su respuesta inhibitoria contra la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .
Aplicaciones Antioxidantes
Las pirimidinas son conocidas por mostrar una gama de efectos farmacológicos, incluidas las propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Aplicaciones Antimicrobianas
Se ha informado que las pirimidinas poseen propiedades antimicrobianas, lo que las hace útiles en la lucha contra diversas infecciones bacterianas y fúngicas .
Aplicaciones Anticancerígenas
La 2-Cloro-4-(3-nitrofenoxi)-6-(tiofeno-2-il) pirimidina es un intermedio importante de fármacos anticancerígenos de molécula pequeña . Esto sugiere que la this compound podría usarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.
Síntesis de Nuevos Compuestos
La 2-Cloropirimidina se ha utilizado en la síntesis de nuevos compuestos como bis (2- (pirimidin-2-il) etoxil) alcanos y 4′- (1,1′- (5- (2-metoxifenoxi)- [2,2′-bipirimidina]- 4,6-diyl) bis (1 H -pirazol-3,1-diyl)) dianilina tinte fluorescente . Estos nuevos compuestos podrían tener una variedad de aplicaciones potenciales en la investigación científica.
Inhibidores de NF-κB y AP-1
A través de la síntesis paralela en fase de solución y la evaluación de alto rendimiento, se reconocieron varios nuevos 2-cloro-4- (trifluorometil) pirimidina-5-N- (3′,5′-bis (trifluorometil) fenil) carboxamidas como inhibidores de NF-κB y AP-1 . Estos compuestos podrían usarse potencialmente en el tratamiento de enfermedades donde NF-κB y AP-1 juegan un papel clave.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling pathways .
Mode of Action
It’s known that pyrimidine derivatives can undergo various reactions, such as cobalt-catalyzed cross-coupling with aryl halides . These reactions can lead to the formation of complex structures that can interact with biological targets in unique ways .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Its physical properties such as a boiling point of 37078ºC at 760 mmHg and a molecular weight of 196.66 can influence its pharmacokinetic profile. These properties can affect the compound’s solubility, absorption rate, distribution within the body, metabolism, and excretion rate, thereby influencing its bioavailability.
Result of Action
It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(thiophen-2-yl)pyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity . Additionally, the compound’s interaction with biological targets can be influenced by the physiological environment, including the presence of other molecules, pH, and temperature .
Propiedades
IUPAC Name |
2-chloro-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDHCBGOLGIIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556152 | |
| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83726-75-4 | |
| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

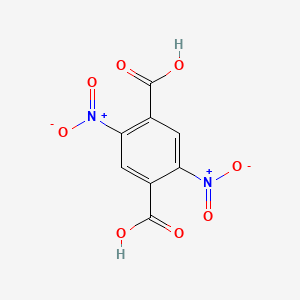
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)

![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)
